molecular formula C13H11NO3S B3387434 3-Methyl-4-(thiophene-2-amido)benzoic acid CAS No. 827002-04-0

3-Methyl-4-(thiophene-2-amido)benzoic acid

Cat. No.: B3387434
CAS No.: 827002-04-0
M. Wt: 261.3 g/mol
InChI Key: GDKNIJWRYXSJJJ-UHFFFAOYSA-N
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Description

3-Methyl-4-(thiophene-2-amido)benzoic acid is an organic compound with the molecular formula C₁₃H₁₁NO₃S It is a derivative of benzoic acid, where the carboxyl group is substituted with a thiophene-2-amido group and a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(thiophene-2-amido)benzoic acid typically involves the following steps:

    Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 4th position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amidation: The amino group is then reacted with thiophene-2-carbonyl chloride in the presence of a base like triethylamine to form the thiophene-2-amido group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(thiophene-2-amido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The thiophene ring can be reduced under hydrogenation conditions.

    Substitution: The amido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 3-Carboxy-4-(thiophene-2-amido)benzoic acid.

    Reduction: 3-Methyl-4-(tetrahydrothiophene-2-amido)benzoic acid.

    Substitution: Various substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-(thiophene-2-amido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(thiophene-2-amido)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring and amido group can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-(thiophene-2-carboxamido)benzoic acid: Similar structure but with a carboxamido group instead of an amido group.

    3-Methyl-4-(furan-2-amido)benzoic acid: Similar structure but with a furan ring instead of a thiophene ring.

    3-Methyl-4-(pyridine-2-amido)benzoic acid: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

3-Methyl-4-(thiophene-2-amido)benzoic acid is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-4-(thiophene-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-8-7-9(13(16)17)4-5-10(8)14-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKNIJWRYXSJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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